molecular formula C11H9ClN4S B2734879 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride CAS No. 1025725-18-1

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride

Cat. No. B2734879
M. Wt: 264.73
InChI Key: QDXHANXUOOBFBZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While the specific synthesis process for “1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride” is not available, the synthesis of related 1,2,3-thiadiazole compounds often involves the reaction of primary amines with carbon disulfide in alkaline conditions .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, has been reported . The compound has an empirical formula of C8H6N2OS and a molecular weight of 178.21 .


Chemical Reactions Analysis

The chemical reactions of 1,2,3-thiadiazole derivatives can vary widely depending on the specific substituents present on the thiadiazole ring .


Physical And Chemical Properties Analysis

A related compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, is reported to be a solid . The specific physical and chemical properties of “1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride” would likely depend on its precise molecular structure .

Scientific Research Applications

Electrochemical Reduction and Carbene Production

  • Electrochemical and Chemical Reduction : The study by Gorodetsky et al. (2004) demonstrates the electrochemical and chemical reduction of imidazolium chloride to produce nucleophilic carbene, showcasing the compound's potential as a versatile reagent in organic synthesis and carbene chemistry (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

Structural and Stereochemical Insights

  • Crystal Structure and Anticonvulsant Activity : Research by Camerman et al. (2005) explores the stereochemical basis for the activity in thiadiazole anticonvulsants, providing insights into the structural requirements for bioactivity and potentially guiding the design of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Ionic Liquids and Viscosity Studies

  • Ionic Liquids and Hydrogen Bonding : Hunt (2007) investigates the counter-intuitive increase in viscosity upon reduction in hydrogen bonding in certain ionic liquids, offering valuable information for the development of new ionic liquids with tailored physical properties (Hunt, 2007).

Catalysis and Polymerization

  • N-Heterocyclic Carbene Precursors : The synthesis and analysis of imidazolium salts as precursors to N-heterocyclic carbene ligands by Hintermann (2007) and Delaude et al. (2002) highlight their application in catalysis, particularly in the ring-opening metathesis polymerization of cyclooctene, underpinning the role of such compounds in facilitating efficient catalytic processes (Hintermann, 2007); (Delaude, Szypa, Demonceau, & Noels, 2002).

Anticancer Studies

  • Anticancer Agents : Gomha et al. (2017) discuss the synthesis and evaluation of thiazole and thiadiazole derivatives incorporating the imidazol-1-ium moiety, demonstrating promising anticancer activities. This highlights the compound's potential in medicinal chemistry for the development of new therapeutic agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its precise chemical structure. For example, a related compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for research on 1,2,3-thiadiazole derivatives could include further exploration of their potential biological activities, as well as the development of new synthetic methods .

properties

IUPAC Name

4-[4-(1H-imidazol-1-ium-1-yl)phenyl]thiadiazole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQAJASGLKYPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)[NH+]3C=CN=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride

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